molecular formula C8H4ClF2NO B1432406 2-Chloro-6-(difluoromethoxy)benzonitrile CAS No. 1261618-35-2

2-Chloro-6-(difluoromethoxy)benzonitrile

Cat. No.: B1432406
CAS No.: 1261618-35-2
M. Wt: 203.57 g/mol
InChI Key: CBJABZZZPSRPOO-UHFFFAOYSA-N
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Description

2-Chloro-6-(difluoromethoxy)benzonitrile is a useful research compound. Its molecular formula is C8H4ClF2NO and its molecular weight is 203.57 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-6-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NO/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJABZZZPSRPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-6-(difluoromethoxy)benzonitrile is an aromatic compound notable for its potential biological activities and applications in pharmaceutical research. This compound, characterized by the presence of a chloro group and a difluoromethoxy substituent, has garnered attention due to its structural features that enhance reactivity and biological interaction potential.

Chemical Structure and Properties

  • Molecular Formula : C8H5ClF2NO
  • CAS Number : 1261618-35-2
  • Key Features : The compound features both chlorine and difluoromethoxy groups, which are known to influence biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. While detailed studies on its precise mechanisms are still emerging, the following pathways have been suggested:

  • Inhibition of Protein Kinases : Similar compounds have shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to altered cell proliferation and differentiation patterns, particularly in cancer cells.
  • Modulation of Enzyme Activity : The difluoromethoxy group may enhance binding affinity to target enzymes, potentially leading to significant biological effects such as apoptosis or cell cycle arrest.

Anticancer Potential

Recent studies have explored the anticancer properties of compounds structurally related to this compound. For instance, compounds that share similar substituents have demonstrated efficacy in promoting differentiation in acute myeloid leukemia (AML) cells. This effect was measured using flow cytometry and RNA sequencing, indicating that these compounds could drive differentiation and inhibit cell proliferation .

Toxicity Profile

The toxicity profile of this compound suggests it may pose risks at certain concentrations. Preliminary assessments indicate that it may cause skin irritation and has acute toxicity if ingested . Further studies are required to establish a comprehensive safety profile.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes key features:

Compound NameMolecular FormulaKey Features
3-Chloro-5-(difluoromethoxy)benzonitrileC8H5ClF2NOSimilar difluoromethoxy group; different chlorine position
4-Chloro-3-(difluoromethoxy)benzonitrileC8H5ClF2NODifferent substitution pattern; potential for similar activity
2,6-Dichloro-4-(difluoromethoxy)benzonitrileC8H5ClF2NOAdditional chlorine atom; may exhibit different reactivity
3,4-Dichloro-2-(difluoromethoxy)benzonitrileC8H5ClF2NOVariations in chlorine positioning; unique synthesis routes

Case Studies

  • Differentiation Induction in AML : A study identified several compounds capable of promoting differentiation in AML blasts through a phenotypic screen. Among the hits, those related to this compound showed significant upregulation of differentiation markers such as CD11b in multiple AML cell lines .
  • In Vivo Efficacy : Further optimization of related compounds has demonstrated efficacy in reducing tumor burden in preclinical models, suggesting that modifications to the core structure can enhance therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-(difluoromethoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(difluoromethoxy)benzonitrile

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